
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as NTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. NTB is a pyrazole derivative that contains a naphthalene ring and a trifluoromethyl group. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In
作用機序
The mechanism of action of 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to have both biochemical and physiological effects. Biochemically, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Physiologically, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to reduce inflammation and to inhibit tumor growth in animal models.
実験室実験の利点と制限
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to improve its properties. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is also stable under normal laboratory conditions. However, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has some limitations for lab experiments. It is relatively insoluble in water, which can limit its application in biological systems. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One direction is to explore its potential application in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential application in the field of catalysis. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to have catalytic activity in the synthesis of organic compounds. Finally, future research can focus on improving the properties of 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, such as its solubility and stability, to expand its potential applications.
Conclusion
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been synthesized using different methods, and its mechanism of action has been extensively studied. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been shown to have both biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research can focus on exploring its potential applications in other fields and improving its properties.
合成法
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be synthesized using different methods, including the reaction of 1-naphthylmethylamine with trifluoromethylpyruvate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 1-naphthylmethylamine with trifluoromethylpyruvic acid, followed by cyclization with hydrazine hydrate. The yield of 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid using these methods ranges from 50% to 70%.
科学的研究の応用
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied as a potential anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has also been studied for its potential application in the treatment of Alzheimer's disease. In material science, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been used as a chiral selector for the separation of enantiomers.
特性
IUPAC Name |
2-(naphthalen-1-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)14-8-13(15(22)23)21(20-14)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHPHDXAGDNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=CC(=N3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

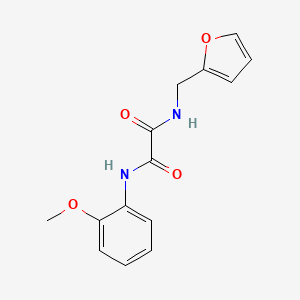
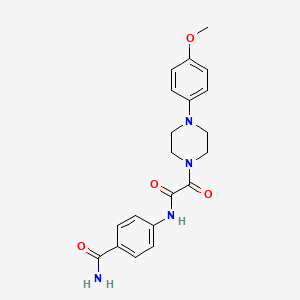
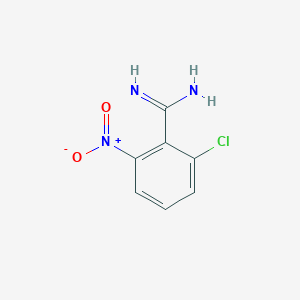
![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)

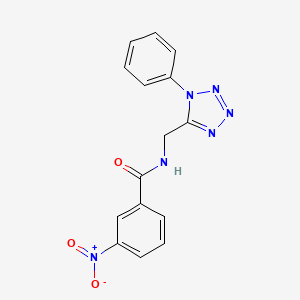
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
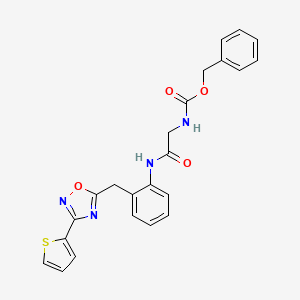
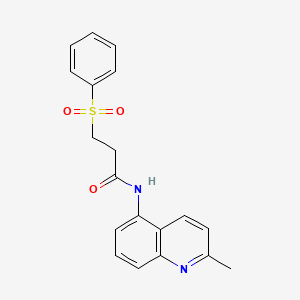
![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)
![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)
![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2810550.png)